3-Amino-1-butylurea

描述

Significance of Aminoalkylurea Derivatives in Advanced Organic Chemistry

Aminoalkylurea derivatives are a class of organic compounds that feature both an amino group and a urea (B33335) functional group attached to an alkyl chain. This combination of functionalities imparts a unique set of properties to these molecules. The urea group, with its ability to form stable hydrogen bonds, is a key structural motif in many biologically active compounds and materials. nih.gov The presence of an additional amino group introduces another site for potential chemical reactions and intermolecular interactions, making these derivatives versatile building blocks in organic synthesis.

The significance of aminoalkylurea derivatives lies in their potential use in a variety of applications, from pharmaceuticals to materials science. For instance, the urea functional group is a cornerstone in the development of various drugs, including anticancer, antibacterial, and antiviral agents. nih.gov The incorporation of an aminoalkyl chain can modulate a compound's solubility, polarity, and ability to interact with biological targets. In materials science, urea derivatives are fundamental to the production of polymers and resins. ic.ac.uk

Historical Development and Evolution of Urea-Based Compound Research

The study of urea and its derivatives is deeply rooted in the history of chemistry. The story begins with its first isolation from urine in the 18th century by chemists like Herman Boerhaave and Hilaire Rouelle. wikipedia.orgyarafert.com However, the pivotal moment came in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, specifically by heating ammonium (B1175870) cyanate (B1221674). ic.ac.ukacs.org This achievement, now famously known as the Wöhler synthesis, was instrumental in dismantling the then-prevalent theory of vitalism, which posited that organic compounds could only be produced by living organisms. ic.ac.ukacs.org

Wöhler's synthesis opened the floodgates for the field of organic chemistry and spurred research into the synthesis and properties of a vast array of organic molecules, including a wide range of urea derivatives. scitepress.org Initially, much of the focus was on urea's application as a fertilizer due to its high nitrogen content. yarafert.com Over the decades, the scope of urea research has expanded dramatically. Chemists have developed numerous methods for creating substituted ureas, where one or both of the nitrogen atoms are attached to other organic groups. wikipedia.orgrsc.org These synthetic advancements have enabled the creation of complex urea-containing molecules with tailored properties for use in medicine, agriculture, and materials science. nih.govic.ac.ukyarafert.com The evolution of urea-based research showcases a journey from a simple biological waste product to a versatile and indispensable class of compounds in modern chemistry.

Structural Positioning of 3-Amino-1-butylurea within the Broader Urea Class

Urea, with the chemical formula CO(NH₂)₂, is the simplest diamide (B1670390) of carbonic acid. wikipedia.orgebi.ac.uk The broader class of ureas consists of compounds where one or more of the hydrogen atoms on the nitrogen are replaced by other organic groups, such as alkyl or aryl substituents. wikipedia.org These substitutions give rise to a vast family of molecules with diverse structures and properties.

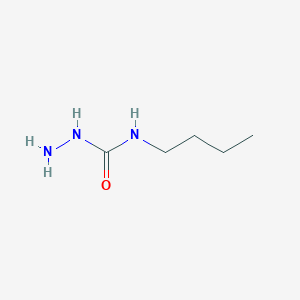

This compound, as its name implies, is a substituted urea. Its structure consists of a butyl group attached to one of the urea nitrogens. The "1" in "1-butylurea" indicates that the butyl group is attached at the first position of the urea nitrogen. The "3-Amino" prefix signifies that an amino group (-NH₂) is attached to the third carbon of this butyl chain.

This specific arrangement of functional groups—a primary amine and a urea—on a four-carbon chain positions this compound as an aminoalkylurea. The presence of both a hydrogen-bond-donating and -accepting urea group, along with a nucleophilic primary amino group, suggests that this molecule could participate in a variety of chemical reactions and intermolecular interactions. The butyl chain provides a flexible, non-polar spacer between these two functional groups. The structural characteristics of this compound make it an interesting candidate for further investigation within the extensive family of urea derivatives.

Structure

3D Structure

属性

IUPAC Name |

1-amino-3-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGXXDLQVFZTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506520 | |

| Record name | N-Butylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20605-19-0 | |

| Record name | N-Butylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 3 Amino 1 Butylurea Systems

Mechanistic Elucidation of Urea (B33335) Bond Formation (e.g., nucleophilic addition pathways)

The synthesis of ureas, including substituted variants like 3-Amino-1-butylurea, is fundamentally based on nucleophilic addition reactions. The most established synthetic routes proceed through highly reactive isocyanate intermediates. nih.gov

One classical and widely employed method involves the reaction of an amine with phosgene (B1210022) (or a safer equivalent like triphosgene) to generate an isocyanate. nih.gov This intermediate is then subjected to a nucleophilic attack by a second amine, yielding the final urea derivative. The primary amino group of a precursor molecule can react with an isocyanate to form the urea structure. For unsymmetrical ureas, this is a two-step process where an isocyanate is first formed and then reacted with a different amine. nih.gov

Alternative, more environmentally benign methods have been developed to circumvent the use of toxic phosgene. nih.gov These include:

Reaction with Carbonates : Reagents like N,N′-carbonyldiimidazole (CDI) serve as effective phosgene substitutes. CDI reacts with an amine to form an activated intermediate, which is then readily attacked by another amine to form the urea bond. nih.gov

Rearrangement Reactions : The Curtius, Lossen, and Hofmann rearrangements can be employed to generate isocyanate intermediates from carboxylic acids or amides, which are then trapped by an amine to form ureas. nih.govorganic-chemistry.org For instance, a primary amide can undergo a Hofmann rearrangement to an isocyanate, which is then captured by an amine nucleophile. organic-chemistry.org

Solvent-Free Synthesis : An innovative approach utilizes catechol carbonate, which reacts with primary amines at room temperature without a catalyst or solvent. The mechanism involves a nucleophilic attack by the amine on the carbonyl carbon of the catechol carbonate, forming a carbamate (B1207046) intermediate. A subsequent attack by a second amine molecule on this intermediate yields the disubstituted urea and catechol as the only byproduct. unibo.it

Reaction with CO2 : The direct reaction of amines with carbon dioxide can form ureas. The mechanism proposes that the primary amine first reacts with CO2 to form an alkyl ammonium (B1175870) alkyl carbamate intermediate. This intermediate then undergoes dehydration to yield the final urea product. researchgate.net

A potential reaction pathway for forming a substituted urea involves the elimination of a volatile group. For example, N-t-butyl-N'-tropolonylurea can react with various amines by displacing the t-butylamine group. The reaction is thought to proceed either through the direct nucleophilic substitution of the t-butylamine by the incoming amine or via an isocyanate intermediate formed by the amine-catalyzed elimination of t-butylamine. scispace.com

Role of the Amino and Urea Moieties in Intermolecular and Intramolecular Reactions

The reactivity of this compound is defined by its two key functional groups: the terminal primary amino group (-NH2) and the urea moiety (-NH-CO-NH-).

The primary amino group functions primarily as a nucleophile. Its lone pair of electrons can attack electrophilic centers, which is the basis for its role in the formation of the urea bond itself, as described in the nucleophilic addition pathways. nih.govresearchgate.net

The urea moiety is a versatile functional group capable of participating in extensive hydrogen bonding. It has both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group). This allows for strong intermolecular interactions, influencing the compound's physical properties and its interactions with biological targets. nih.gov

Furthermore, the urea group can engage in intramolecular hydrogen bonding . This can lead to the formation of a transient, pseudo-ring structure, which can be a crucial factor in modulating a molecule's conformation. nih.gov By adopting a more compact or pre-organized conformation, the molecule's permeability and solubility can be affected. nih.gov In certain contexts, this conformational preference is critical for reactivity. For example, in N-aryl ureas, the tendency to adopt a cis conformation, where the N-aryl ring is positioned near a nucleophilic substituent on the other nitrogen, facilitates unconventional intramolecular C-C bond formation. nih.gov

The destabilization of the C-N' bond in certain N,N,N'-trisubstituted ureas, especially those with bulky substituents, can lead to dissociation into a secondary amine and an isocyanate. The equilibrium of this reaction is influenced by hydrogen bonding involving the N-H group. mdpi.com

Understanding Thermodynamic and Kinetic Factors in Urea Derivatization

The synthesis and derivatization of ureas are governed by both thermodynamic and kinetic principles. The industrial synthesis of urea from ammonia (B1221849) and carbon dioxide provides a clear example of these factors at play. ureaknowhow.com

The process occurs in two main steps:

Ammonium Carbamate Formation : Ammonia and carbon dioxide react rapidly to form ammonium carbamate. This reaction is highly exothermic, releasing a significant amount of heat. ureaknowhow.com

Urea Conversion : The ammonium carbamate then dehydrates to form urea and water. This second step is slow and endothermic, meaning it requires an input of heat to proceed. ureaknowhow.com

The kinetics of derivatization reactions involving ureas can also be manipulated. For instance, in the derivatization of urea nitrate (B79036) with xanthydrol, the reaction reaches a stable plateau after approximately three hours at room temperature. However, the process can be accelerated by heating. Studies showed that heating the reaction mixture to 60°C for just five minutes provided the optimal conversion and highest sensitivity, demonstrating that kinetic barriers can be overcome with thermal energy. researchgate.net The decomposition of urea and its by-products, such as biuret, is also a critical kinetic and thermodynamic consideration, particularly in applications like selective catalytic reduction systems where urea is used as an ammonia source. semanticscholar.orgrsc.orgresearchgate.net

Table 1: Thermodynamic and Kinetic Factors in Urea Reactions

| Reaction Stage | Key Characteristics | Thermodynamic Factor | Kinetic Factor | Reference(s) |

| Ammonium Carbamate Formation | 2NH₃ + CO₂ → H₂N-COONH₄ | Highly Exothermic | Fast | ureaknowhow.com |

| Urea Formation from Carbamate | H₂N-COONH₄ ⇌ (NH₂)₂CO + H₂O | Endothermic | Slow; rate increases with temperature | ureaknowhow.com |

| Overall Urea Synthesis | 2NH₃ + CO₂ ⇌ (NH₂)₂CO + H₂O | Exothermic | Overall rate is limited by the slow dehydration step | ureaknowhow.com |

| Urea Nitrate Derivatization | Reaction with xanthydrol | - | Reaches equilibrium in ~3 hours at RT; accelerated by heat (e.g., 60°C) | researchgate.net |

Catalytic Activation Mechanisms in Urea Synthesis (e.g., synergistic effects of catalysts)

Modern urea synthesis, particularly via electrocatalysis from sources like CO2 and various nitrogenous species (N2, nitrate, nitrite), heavily relies on advanced catalysts to overcome significant activation barriers. mdpi.comoaepublish.com A key challenge is the efficient cleavage of stable chemical bonds (like N≡N) and the selective formation of C–N bonds. mdpi.comrsc.org

A prominent strategy involves the use of catalysts that exhibit synergistic effects , where multiple components of the catalyst work together to enhance activity and selectivity beyond what any single component could achieve. rsc.org This is often seen in bimetallic or single-atom catalysts. rsc.orgacs.org

Mechanisms involving synergistic catalysis include:

Dual-Site Activation : In bimetallic catalysts, different metal atoms can serve as distinct active sites for parallel reactions. For example, in the electrocatalytic synthesis of urea from CO2 and nitrite (B80452), one metal site (e.g., Zn) can be efficient at reducing CO2 to an activated *CO intermediate, while a second metal site (e.g., Ti) selectively reduces nitrite to an *NH2 intermediate. The proximity of these two sites shortens the diffusion distance for the intermediates, facilitating their coupling to form the urea C–N bond and suppressing the formation of byproducts like CO and NH3. acs.org

Integrative Catalytic Pairs (ICPs) : This concept extends synergy to the catalyst and its support. For instance, a single transition metal atom (e.g., Ni) dispersed on a heteroatom-doped carbon support (like boron-doped nitrogen-carbon) can create a catalytic pair. The metal atom and the adjacent boron atom in the support work in synergy to enhance the activation of reactants (like NO3⁻) and facilitate the C–N coupling with a CO2-derived intermediate, lowering the kinetic barrier for urea formation. nih.govdoi.org

These advanced catalytic systems are designed to overcome challenges like weak reactant chemisorption, poor activation, and difficult C-N coupling that limit the efficiency of urea synthesis. mdpi.com

Table 2: Examples of Synergistic Catalysts in Electrocatalytic Urea Synthesis

| Catalyst System | Reactants | Proposed Synergistic Mechanism | Key Performance Metric | Reference(s) |

| NbVN₆C | N₂, CO₂ | Heteronuclear diatomic catalyst; synergy between Nb and V sites facilitates N₂ activation and coupling. | Limiting Potential: -0.37 V | rsc.org |

| Hf/BC₃ | N₂, CO | Single Hf atom and adjacent B atoms in the support co-catalyze; B sites activate N₂, Hf site binds CO for coupling. | Limiting Potential: -0.47 V; C-N coupling barrier: 0.62 eV | rsc.org |

| CoMn₂O₄@ZnO-TiO₂ | CO₂, Nitrite | Zn sites reduce CO₂ to *CO; Ti sites reduce nitrite to *NH₂. Proximity of sites enhances C-N coupling. | Faradaic Efficiency: 61.18% at -0.6 V | acs.org |

| Ni-N₃B | CO₂, Nitrate | "Integrative Catalytic Pair"; synergy between Ni single atom and B in the support enhances NO₃⁻ activation and C-N coupling. | Faradaic Efficiency: 51.92% at -0.6 V; C-N coupling barrier: 0.74 eV | nih.govdoi.org |

Free Radical Pathways in the Synthesis of Aminoalkylureas (if applicable to advanced methods)

While the dominant synthesis routes for ureas involve ionic or polar mechanisms like nucleophilic addition, free radical pathways have also been proposed, particularly under photochemical conditions. The generation of free radicals typically requires an energy input, such as UV irradiation, to induce homolytic cleavage of bonds. astrochem.orgnih.gov

One proposed photochemical pathway for the formation of urea involves the following steps:

Ammonia (NH3) is irradiated with UV light, leading to the formation of an amino radical (NH2•) and a hydrogen radical (H•). astrochem.org

The amino radical (NH2•) can then react with carbon monoxide (CO) to form an aminocarbonyl radical (NH2CO•). astrochem.org

Finally, the combination of an aminocarbonyl radical (NH2CO•) with another amino radical (NH2•) yields urea (NH2CONH2). astrochem.org

This mechanism involves short-lived radical species. While not a conventional method for the bulk synthesis of aminoalkylureas, it illustrates that non-ionic pathways are mechanistically possible under specific, high-energy conditions. The study of free radical processes is often complex due to the extremely short lifetime of the radical intermediates. nih.gov In most laboratory and industrial settings for producing compounds like this compound, pathways involving isocyanates or other polar intermediates are far more common and controllable. nih.gov

Advanced Spectroscopic Characterization of 3 Amino 1 Butylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 3-Amino-1-butylurea. humic-substances.org By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a wealth of information. For instance, the protons of the butyl chain would exhibit characteristic multiplets, while the protons of the amino and urea (B33335) groups would appear as broader signals, often exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the urea group would appear at a characteristic downfield chemical shift. The carbon atoms of the butyl chain would resonate at higher field positions. For example, in related urea derivatives, the carbonyl carbon (C=O) signal appears around δ 158 ppm. mdpi.com

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between atoms. A COSY spectrum would reveal correlations between neighboring protons in the butyl chain, confirming their sequence. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C NMR spectra. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₂N- | Broad, variable | - |

| -NH-CO- | Broad, variable | - |

| -CO-NH- | Broad,variable | - |

| -CH₂-NH- | ~3.0 - 3.4 | ~40 - 45 |

| -CH₂-CH₂-NH- | ~1.4 - 1.7 | ~30 - 35 |

| CH₃-CH₂- | ~1.3 - 1.5 | ~18 - 22 |

| CH₃- | ~0.8 - 1.0 | ~13 - 15 |

| C=O | - | ~158 - 162 |

Note: The predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. eastport.cz When coupled with liquid chromatography (LC), it allows for the separation and analysis of complex mixtures. ddtjournal.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the MS/MS spectrum is particularly informative for structural elucidation. Collision-induced dissociation (CID) of the parent ion would lead to characteristic fragment ions. For this compound, expected fragmentation pathways would include cleavage of the butyl chain and fragmentation around the urea moiety. Analysis of these fragments helps to piece together the structure of the original molecule.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure |

| [M+H]⁺ | C₅H₁₄N₃O⁺ |

| Varies | Fragments from the loss of parts of the butyl chain |

| Varies | Fragments resulting from cleavage of the C-N bonds of the urea group |

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. upi.edu

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. spectroscopyonline.com The N-H stretching vibrations of the primary amine and the urea group would appear as broad bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the urea carbonyl group is typically a strong, sharp band around 1640-1680 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. westmont.edu While the C=O stretch is also observable in Raman spectra, non-polar bonds, such as the C-C bonds of the butyl chain, often produce stronger signals than in FT-IR. researchgate.net The symmetric vibrations of the molecule can be particularly prominent. animbiosci.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H (Amine, Urea) | Stretch | 3200-3500 (broad) | 3200-3500 |

| C-H (Alkyl) | Stretch | 2850-2960 | 2850-2960 |

| C=O (Urea) | Stretch | 1640-1680 (strong) | 1640-1680 |

| N-H | Bend | 1550-1650 | Less prominent |

| C-N | Stretch | 1200-1350 | 1200-1350 |

X-ray Diffraction Analysis for Solid-State Structural and Conformational Studies

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgcam.ac.uk For this compound, a single-crystal X-ray diffraction study would provide definitive information about its solid-state structure, including bond lengths, bond angles, and torsional angles. rigaku.com

This analysis would reveal the conformation of the butyl chain and the geometry around the urea group. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The urea group, with its hydrogen bond donors (N-H) and acceptor (C=O), is expected to form extensive hydrogen-bonding networks. soton.ac.uk The conformation of urea derivatives can vary, with trans,trans and cis,cis conformations being possible. nih.gov X-ray diffraction can definitively establish the preferred conformation in the solid state. researchgate.net

Computational and Theoretical Chemistry of 3 Amino 1 Butylurea

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the optimized molecular geometry and electronic structure of molecules like 3-Amino-1-butylurea. karazin.uamdpi.com Methods such as DFT with the B3LYP hybrid functional and basis sets like 6-311++G(d,p) are commonly used to achieve a detailed understanding of the molecule's geometric parameters without imposing symmetry constraints. mdpi.comnih.gov For urea (B33335) and its derivatives, these calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Table 1: Predicted Geometric Parameters for a Model Aminoalkylurea (Note: As specific data for this compound is not available, these are representative values based on DFT calculations of analogous small urea and amine derivatives.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.25 Å |

| C-N (urea) | ~1.38 Å | |

| N-C (butyl) | ~1.46 Å | |

| C-C (butyl chain) | ~1.53 Å | |

| N-N (hydrazine) | ~1.42 Å | |

| Bond Angle | N-C-N (urea) | ~118° |

| O=C-N (urea) | ~121° | |

| C-N-C (urea-butyl) | ~122° | |

| Dihedral Angle | H-N-C-C (butyl) | ~180° (anti) or ~60° (gauche) |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and Potential Energy Surfaces of Aminoalkylurea Derivatives

The conformational landscape of aminoalkylurea derivatives is complex due to the rotational freedom around several single bonds. Conformational analysis helps identify the most stable conformers and the energy barriers between them. nih.gov For this compound, key rotations include the C-N bond linking the butyl group, the C-C bonds within the butyl chain, and the N-N bond of the hydrazine (B178648) moiety.

Molecular dynamics simulations and semi-empirical methods can be used to explore the potential energy surface. nih.govmdpi.com Studies on similar molecules, like N-acetylated amino acid derivatives and aminomethylene derivatives, show that the relative stability of conformers is governed by a balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. mdpi.comsemanticscholar.orgnih.gov For example, a hydrogen bond between the terminal amino group and the urea carbonyl oxygen could significantly stabilize a particular folded conformation of this compound. The polarity of the solvent can also control the preferred conformation. semanticscholar.org The investigation of N-acetyl-l-glycine-N-methylamide and its analogues has identified numerous transition states, indicating the complexity of conformational interconversions. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.comajchem-a.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy of the HOMO (EHOMO) is associated with the molecule's electron-donating ability, whereas the energy of the LUMO (ELUMO) indicates its electron-accepting ability. ajchem-a.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key reactivity descriptor. ajchem-a.com A smaller energy gap suggests higher polarizability, a greater degree of intramolecular charge transfer, and higher chemical reactivity. mdpi.comajchem-a.com For urea derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com Comprehensive studies on aqueous urea and its derivatives using DFT have provided detailed information on their occupied and unoccupied molecular orbitals. nih.gov

Table 2: Representative FMO Data for Urea and Related Derivatives (Note: Values are illustrative and depend on the computational method and basis set used. mdpi.comajchem-a.com)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Urea | - | - | 15.81 |

| Ammonium (B1175870) Sulfamate-Urea (1:1) | - | - | 6.42 |

| Ammonium Sulfamate-Urea (1:4) | - | - | 5.78 |

| Direct Orange 26 (Urea derivative) | - | - | 1.72 |

This table is interactive. Click on the headers to sort the data.

Prediction and Characterization of Non-Linear Optical (NLO) Properties of Urea Scaffolds

Urea and its derivatives are of significant interest in the field of non-linear optics (NLO) due to their potential for applications like frequency conversion and optical switching. nih.govmdpi.com Urea itself is often used as a standard reference material in NLO studies. researchgate.net Computational chemistry provides a powerful tool for predicting and understanding the NLO properties of new materials, which can be challenging to measure experimentally. ajchem-a.com

DFT calculations are employed to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first static hyperpolarizability (β). ajchem-a.comresearchgate.net A large hyperpolarizability value is indicative of a strong NLO response. This property is often linked to significant intramolecular charge transfer, which can be engineered by incorporating electron-donating and electron-accepting groups into the molecular structure. nih.gov The "push-pull" effect along hydrogen bonds in the crystal structure of urea enhances the second-harmonic generation (SHG) response. nih.gov Theoretical studies on various organic scaffolds have shown that modifying molecular structures can lead to promising NLO properties. nih.govacs.org

Table 3: Calculated NLO Properties for Urea and a Model Derivative (Note: Values are highly dependent on the computational method, basis set, and phase (gas or solvent). ajchem-a.comajchem-a.com)

| Compound | Phase | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (esu) |

| Urea | Gas | ~3.8 | ~0.37 x 10-30 |

| Urea | Water | ~5.8 | ~0.43 x 10-30 |

| 4-nitro-cinnoline | Gas | - | ~0.68 x 10-30 |

| 4-nitro-cinnoline | Water | - | ~3.47 x 10-30 |

This table is interactive. Click on the headers to sort the data.

Molecular Docking and Binding Interaction Studies with Model Targets (if applicable to urea isosteres)

The urea functional group is a privileged scaffold in medicinal chemistry, frequently used in the design of enzyme inhibitors and receptor ligands. mdpi.comnih.gov Its ability to act as both a hydrogen bond donor (via N-H groups) and acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with biological targets. mdpi.comnih.gov Urea isosteres, which are structurally similar groups, are also widely employed in drug design. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For urea derivatives, docking studies can elucidate the binding mode and identify key interactions within a protein's active site. mdpi.com For example, studies on urea-containing compounds have shown their ability to inhibit various kinases by forming crucial hydrogen bonds with residues in the enzyme's binding pocket. mdpi.comnih.gov The urea moiety can also participate in π-stacking-like interactions with aromatic side chains of amino acids in proteins. nih.gov

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including those involving urea and its derivatives. By mapping the reaction pathway and identifying transition states, researchers can gain a detailed understanding of reaction kinetics and thermodynamics.

For instance, the reaction of amines with urea to form new ureido products can proceed through different mechanisms, such as the in situ formation of isocyanic acid or direct urea hydrolysis. mdpi.com Quantum chemical simulations can model these pathways, calculate the activation energies, and determine the most favorable route under specific conditions. mdpi.com Similarly, the mechanism of urea's thermal decomposition and its reactions in processes like chlorination have been investigated computationally. acs.orgjst.go.jp These studies involve locating the transition state structures on the potential energy surface, which represent the highest energy point along the reaction coordinate, and analyzing their geometry and electronic properties.

Applications of 3 Amino 1 Butylurea and Its Derivatives in Chemical Sciences

Role in Advanced Organic Synthesis and Building Block Chemistry

The presence of multiple hydrogen-bond donors and acceptors, along with several nucleophilic sites, makes urea-containing molecules like 3-Amino-1-butylurea valuable synthons in organic synthesis. cymitquimica.com They serve as foundational materials for creating more elaborate molecular architectures. minakem.com

Urea (B33335) and its derivatives are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. rsc.orgtandfonline.comingentaconnect.com

Xanthines: The synthesis of the xanthine (B1682287) scaffold, a purine (B94841) base found in molecules like caffeine (B1668208) and theophylline, often relies on substituted ureas. uniroma1.itasianpubs.org The general strategy involves the condensation of an N,N'-disubstituted urea with cyanoacetic acid, followed by cyclization, nitrosation, reduction of the nitroso group to an amine, and a final ring-closure to form the imidazole (B134444) part of the bicyclic system. nih.govnih.gov For instance, 1,3-dibutylxanthine (B137301) is synthesized from N,N'-dibutylurea through a multi-step sequence involving a 6-amino-1,3-dibutyl-5-nitrosouracil intermediate. nih.govgoogle.com Given its structure, this compound could theoretically be a precursor for uniquely functionalized xanthine derivatives.

Pyrimidines: Pyrimidines and their fused-ring analogues are another critical class of heterocycles synthesized from urea-based starting materials. heteroletters.org The Biginelli reaction, a classic multi-component reaction, combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones in a single step. tandfonline.comtcichemicals.comscribd.com More complex pyrido[2,3-d]pyrimidines, which have applications as kinase inhibitors, have been synthesized using substituted ureas like 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea. nih.govontosight.ai The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives can also be achieved through a one-pot, three-component reaction involving 6-amino-1,3-dimethyluracil, arylglyoxals, and barbituric acid derivatives. scielo.org.mx

Table 1: Examples of Heterocyclic Systems Synthesized from Urea Derivatives

| Heterocyclic System | Urea-Based Precursor Example | Synthetic Method Highlight |

|---|---|---|

| Xanthines | N,N'-Dibutylurea | Condensation with cyanoacetic acid, cyclization, and subsequent functional group manipulations. nih.govgoogle.com |

| Dihydropyrimidinones | Urea / Thiourea (B124793) | One-pot, acid-catalyzed Biginelli reaction with an aldehyde and a β-ketoester. tandfonline.comtcichemicals.com |

| Pyrido[2,3-d]pyrimidines | Substituted tert-butylurea | Used to build complex, biologically active kinase inhibitors. nih.gov |

| Pyrrolo[2,3-d]pyrimidines | 6-Amino-1,3-dimethyluracil | Three-component reaction with arylglyoxals and barbituric acids. scielo.org.mx |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tcichemicals.comscribd.combeilstein-journals.org This approach is valued for its atom economy, simplicity, and ability to rapidly generate libraries of complex molecules. beilstein-journals.org

Urea and its derivatives are frequently used as key components in MCRs. The aforementioned Biginelli reaction is a prime example, where urea provides a crucial N-C-N fragment to the final dihydropyrimidinone product. tcichemicals.comscribd.com The versatility of the urea scaffold allows for the synthesis of diverse heterocyclic structures. For instance, the Ugi reaction, another prominent MCR, can be combined with other transformations in a sequence to build complex scaffolds, and while it typically uses an amine, acid, ketone/aldehyde, and isocyanide, the principles of MCR design are broadly applicable to urea-based chemistry for creating molecular diversity. beilstein-journals.org The structural features of this compound, with its distinct amine and urea functionalities, make it a potentially valuable component for designing novel MCRs to access unique chemical libraries.

Precursor for Complex Nitrogenous Heterocyclic Systems (e.g., xanthines, pyrimidines)

Catalytic Applications of Urea Scaffolds and Their Complexes

The urea moiety is not just a passive building block; it is an active participant in catalysis. Its ability to form strong, directional hydrogen bonds and to coordinate with metal centers has led to the development of a wide range of urea-based catalysts. researchgate.net

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major field in chemistry. Within this area, urea and thiourea derivatives have emerged as powerful hydrogen-bond donor catalysts. wikipedia.orgacs.org They operate by activating electrophiles, typically those containing carbonyl or nitro groups, through non-covalent hydrogen-bonding interactions. wikipedia.orgu-tokyo.ac.jp This "partial protonation" enhances the electrophilicity of the substrate, facilitating nucleophilic attack. wikipedia.org

The effectiveness of a urea catalyst is often tuned by adding electron-withdrawing groups to the aryl rings attached to the nitrogen atoms, which increases the acidity of the N-H protons and strengthens the hydrogen bonds. nih.govnih.gov Chiral urea derivatives are widely employed in asymmetric synthesis to control the stereochemical outcome of reactions. nih.govbeilstein-journals.org

Key Features of Urea-Based Organocatalysts:

Non-covalent Activation: They activate substrates through a network of hydrogen bonds. wikipedia.org

Tunability: Catalytic activity can be modulated by changing the substituents on the urea scaffold. nih.govnih.gov

Sustainability: These catalysts are metal-free, often non-toxic, and can be used under mild, environmentally friendly conditions. wikipedia.org

Bifunctionality: Catalysts can be designed to include both a hydrogen-bond donating urea group and a Brønsted base site (like an amine), allowing for simultaneous activation of both the electrophile and the nucleophile. acs.orgbeilstein-journals.org

Table 2: Selected Applications of Urea-Based Hydrogen-Bonding Catalysts

| Reaction Type | Catalyst Type | Role of Urea Scaffold |

|---|---|---|

| Friedel-Crafts Alkylation | Chiral Urea/Thiourea | Activates nitroalkenes for attack by indoles. mdpi.com |

| Aza-Henry Reaction | Chiral Thiourea | Activates N-Boc-protected imines for addition of nitroalkanes. beilstein-journals.org |

| Fluorination | Urea-based Rotaxanes | Acts as a phase-transfer catalyst by binding and transporting fluoride (B91410) ions. nih.gov |

| C-H Functionalization | Aryl Urea | Mediates the formation of high-energy vinyl carbocations for C-H insertion reactions. nih.gov |

Urea's ability to act as a ligand for metal ions opens another avenue for catalysis. tandfonline.com Urea typically coordinates to metal centers through its carbonyl oxygen atom, although nitrogen coordination is also possible. destechpub.comresearchgate.net These metal-urea complexes have found applications in various fields, including as precursors for creating nanostructured metal oxide catalysts. ajol.info

For example, complexes of iron with urea have been used as precursors to generate iron oxide-based catalysts for converting CO2 into hydrocarbons. nih.gov The thermal decomposition of well-defined metal-urea complexes at relatively low temperatures can produce pure, nanostructured metal oxides with high surface areas, which are highly effective catalysts for various processes. ajol.info Furthermore, Schiff base-transition metal complexes, which can be derived from urea-like structures, are extensively used as catalysts for a wide range of organic transformations. researchgate.net

The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a critical goal for sustainable chemistry. researchgate.net Urea-based compounds and catalysts are playing an increasingly important role in this endeavor. researchgate.net

One major application is the synthesis of cyclic carbonates from CO2 and epoxides. This reaction is often catalyzed by systems that can activate both reactants. Urea-functionalized catalysts, such as ionic polymers or metal-organic frameworks (MOFs), have shown high efficiency. acs.orgacs.org In these systems, the urea group's hydrogen-bond-donating ability activates the epoxide, making it more susceptible to ring-opening, while another part of the catalyst (e.g., a halide anion) acts as the nucleophile. acs.org The synergistic effect between the urea group and other active sites can lead to high catalytic activity even under mild, atmospheric pressure conditions. acs.org

Furthermore, urea derivatives themselves can be synthesized directly from CO2 and amines, representing a greener alternative to traditional methods that use toxic reagents like phosgene (B1210022). rsc.orgunipr.it Organocatalysts, such as bicyclic guanidines, have been shown to effectively catalyze the fixation of CO2 into urea derivatives under solvent-free conditions. unipr.it

Metal-Urea Complexes as Catalytic Systems

Development of Advanced Analytical Methodologies

The quantification and characterization of this compound, like other polar, low-molecular-weight compounds, necessitate the development of sophisticated analytical techniques. Its structural features—a primary amine and a urea moiety—dictate the choice of methods, which often require derivatization to enhance detectability and chromatographic retention.

Chromatographic Separation and Detection Techniques (e.g., HPLC, LC-MS, HILIC for urea derivatives)

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly Mass Spectrometry (MS), stands as a primary tool for the analysis of urea derivatives. nih.gov For a compound like this compound, which possesses both polar and basic functional groups, several chromatographic strategies can be employed.

Reversed-Phase Liquid Chromatography (RPLC): RPLC is a common technique where separation is based on hydrophobicity. auroraprosci.com However, the high polarity of this compound results in poor retention on standard C18 columns with typical aqueous-organic mobile phases. arxiv.org To overcome this, derivatization of the primary amino group is a standard approach. Reagents like phenyl isothiocyanate (PITC) or dansyl chloride can be used, rendering the molecule more hydrophobic and allowing for better retention and separation. shimadzu.co.kr

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode well-suited for highly polar compounds. It utilizes a polar stationary phase (e.g., aminopropyl- or cyano-bonded silica) with a mobile phase consisting of a high percentage of a nonpolar solvent, like acetonitrile, and a small amount of an aqueous buffer. arxiv.org In HILIC, a water-rich layer is formed on the stationary phase, and analytes partition between this layer and the bulk mobile phase. This technique would likely provide superior retention for underivatized this compound compared to RPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of LC with MS provides high sensitivity and selectivity, which is crucial for identifying and quantifying compounds in complex matrices. nih.gov For this compound, electrospray ionization (ESI) in positive mode would be effective due to the presence of the basic amino group, which can be readily protonated. Tandem MS (MS/MS) can be used for structural confirmation and to enhance specificity by monitoring unique parent-to-daughter ion transitions. nih.gov A recent LC-MS method developed for amino acid analysis uses urea itself as a simple and inexpensive pre-column derivatizing agent, forming carbamoyl (B1232498) amino acids that show improved separation and detection. nih.gov This principle could be adapted for related compounds.

Below is a table summarizing potential chromatographic conditions for the analysis of this compound.

Table 1: Potential HPLC and LC-MS Conditions for this compound Analysis

| Parameter | RPLC (with Derivatization) | HILIC (Underivatized) | LC-MS/MS (Underivatized) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Aminopropyl (e.g., 2.1 x 150 mm, 3 µm) arxiv.org | HILIC or C18 |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Ammonium (B1175870) Acetate) | 20 mM Ammonium Acetate in Water arxiv.org | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile arxiv.org | Acetonitrile with 0.1% Formic Acid |

| Gradient | Increasing %B over time | Decreasing %B over time arxiv.org | Optimized based on analyte retention |

| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min | 0.2 - 0.4 mL/min |

| Detection | UV/Vis (after derivatization) | Evaporative Light Scattering Detector (ELSD) or MS | ESI-MS/MS (Positive Ion Mode) nih.gov |

| Derivatization | Pre-column with PITC, Dansyl Chloride | Not required | Not required, but can enhance retention nih.gov |

Spectrophotometric Methods Involving Urea Derivatization

UV-Vis spectrophotometry offers a simpler and more accessible alternative to chromatography for quantification, though it typically lacks the same degree of selectivity. Since this compound does not possess a strong chromophore, direct spectrophotometric measurement is impractical. Therefore, methods must rely on derivatization reactions that produce a colored product.

The primary amino group of this compound is the most common target for such reactions. A well-established method for primary amines is the use of ninhydrin, which reacts with the amine upon heating to produce a deep purple compound known as Ruhemann's purple, with maximum absorbance around 570 nm. shimadzu.co.kr While a reference method for amino acid analysis, it can be susceptible to interference from other co-eluting compounds. nih.gov

Another approach involves reacting the amino group with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (like N-acetyl-L-cysteine) to form a highly fluorescent isoindole derivative, which can be quantified using a fluorometer for enhanced sensitivity. shimadzu.co.kr Simple UV spectrophotometric methods using mathematical derivatization have also been applied for the simultaneous quantification of aromatic amino acids, avoiding time-consuming separation steps. researchgate.net A similar strategy could potentially be explored by first reacting this compound with a chromophore-containing reagent.

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, containing both a reactive primary amine and a hydrogen-bonding urea group, makes it a potentially valuable building block in materials science.

Building Blocks for Polymeric and Resin Materials

Urea and its derivatives are fundamental components in the synthesis of amino resins, which are thermosetting polymers with wide applications. researchgate.net The most common amino resins are urea-formaldehyde (U/F) resins, where urea reacts with formaldehyde (B43269) in a two-step process: hydroxymethylation followed by condensation to form a cross-linked polymer network. researchgate.net

This compound could serve as a functional co-monomer in such systems.

Amino Group Reactivity: The primary amino group can react with aldehydes like formaldehyde, similar to urea, to become integrated into the polymer backbone. free.fr

Urea Group Reactivity: The urea group itself can participate in condensation reactions. researchgate.net

Pendant Functionality: If only the primary amine is reacted, the urea group remains as a pendant moiety along the polymer chain. This pendant urea group can impart specific properties to the final material, such as improved adhesion, altered solubility, and the ability to form strong intermolecular hydrogen bonds, enhancing mechanical strength and thermal stability.

Urea derivatives are also used as additives in plastics and as precursors for more complex polymers. nih.govgoogle.com The presence of both an amine and a urea in this compound offers a unique combination for creating novel polymers with tailored properties for use in coatings, adhesives, and composite materials. ontosight.aiontosight.ai

Role in Porous Organic Polymers and Frameworks

Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have garnered significant attention for applications in gas storage, separation, and catalysis. researchgate.net The properties of these materials are directly controlled by the chemical functionalities of their constituent building blocks.

This compound is a candidate for incorporation into such frameworks:

Urea-Functionalized MOFs: The urea group is an excellent hydrogen-bond donor and has been widely explored as an anion recognition group. researchgate.net MOFs containing urea functionalities have been designed for the selective separation of anions like sulfate. researchgate.net The urea moiety on this compound could be used to impart similar selective binding capabilities to a framework.

Amino-Functionalized Frameworks: The amino group is a common functional handle used to modify porous materials. It can be a coordination site for metal ions or a reactive site for post-synthesis modification. rsc.org For instance, the amino group on the organic ligand of IRMOF-3 allows for extensive post-synthetic modification, including condensation with isocyanates to generate urea groups. researchgate.net Using this compound as a building block would allow for the direct incorporation of both amino and urea functionalities. These built-in functions can create frameworks with strong interactions for target gases like CO2. rsc.org

Table 2: Potential Roles of this compound in Materials Science

| Application Area | Role of this compound | Potential Benefit |

| Amino Resins | Co-monomer with urea and formaldehyde | Enhanced flexibility (due to butyl chain), improved adhesion, and thermal stability (due to H-bonding). researchgate.net |

| Polyurethanes | Chain extender or modifier | Introduces hydrogen-bonding urea cross-links, altering mechanical properties. |

| Porous Organic Polymers | Functional monomer | Creates polymers with built-in sites for catalysis or selective adsorption. rsc.org |

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker | Provides specific binding sites for anions or guest molecules like CO2. researchgate.netrsc.org |

Environmental and Energy-Related Applications of Urea Conversion

The conversion of urea is a significant area of research for both environmental remediation and energy production. rsc.org While most studies focus on urea itself, the principles can be extended to its derivatives. Electrocatalytic and photocatalytic oxidation of urea under mild conditions are promising methods for treating urea-rich wastewater (e.g., urine and industrial effluent) while simultaneously recovering energy. rsc.org

Key applications include:

Hydrogen Production: The urea oxidation reaction (UOR) can be used as the anode reaction in an electrolytic cell. This process, known as urea electrolysis, requires a lower theoretical cell voltage compared to water splitting, making hydrogen production more energy-efficient. rsc.org

Urea Fuel Cells: Direct urea fuel cells utilize the UOR to generate electricity directly, offering a way to produce power from waste streams. rsc.org

Wastewater Remediation: The complete oxidation of urea converts it into non-toxic N₂, CO₂, and H₂O, addressing the environmental problems of eutrophication caused by nitrogen-rich wastewater. rsc.org

Carbon Capture: Modified urea compounds have shown high efficiency in CO₂ absorption systems, presenting a potential application in direct air capture technologies. pmarketresearch.com The presence of multiple nitrogen sites in this compound could make it or its derivatives interesting candidates for CO₂ capture studies.

The efficiency of these processes is highly dependent on the design of effective electrocatalysts. Research into how the structure of urea derivatives like this compound affects oxidation pathways and catalyst interactions could lead to the development of more efficient systems for sustainable energy production and environmental protection. rsc.org

No Published Research Found for "this compound" in Specified Applications

Despite a comprehensive search of scientific literature and chemical databases, no published research or data could be found detailing the applications of the chemical compound "this compound" or its derivatives in the specific fields of urea-assisted hydrogen production, fuel cell technologies, or the remediation of urea-rich wastewater via catalytic oxidation.

The initial and subsequent targeted searches for "this compound" and related terms did not yield any relevant studies or articles that would allow for the creation of the requested scientific article. The search results did, however, provide extensive information on the broader topics of urea electrolysis and wastewater treatment, highlighting various catalysts and processes currently under investigation.

While there is a significant body of research on urea derivatives in general, and their diverse applications in pharmaceuticals, agriculture, and material science, the specific compound "this compound" does not appear in the context of the user's specified applications. researchgate.netvulcanchem.com General information regarding the synthesis and basic properties of "this compound" is available from chemical suppliers, but this does not extend to the performance or catalytic activity in the requested technological areas. vulcanchem.comsigmaaldrich.com

Research in urea-assisted hydrogen production and wastewater remediation is an active field, with numerous studies focusing on various catalysts, primarily based on nickel and other transition metals, to facilitate the urea oxidation reaction (UOR). mdpi.comresearchgate.netacs.orguw.edursc.orgrsc.orgresearchgate.netresearchgate.net These studies aim to lower the energy requirements for hydrogen production by utilizing the lower thermodynamic potential of urea electrolysis compared to water splitting. mdpi.comrsc.orgresearchgate.net Similarly, the catalytic oxidation of urea in wastewater is a key area of environmental research. acs.org However, none of the reviewed literature in these fields mentions the use of "this compound" or its derivatives as a catalyst or in any other capacity.

Advanced Derivatization and Functionalization Strategies for 3 Amino 1 Butylurea

Synthesis of Unsymmetrical Urea (B33335) Derivatives and Structural Diversification

The synthesis of unsymmetrical ureas, where the two nitrogen atoms of the urea moiety bear different substituents, is a cornerstone of structural diversification. While classical methods exist, contemporary research emphasizes milder, more efficient, and functional-group-tolerant protocols.

Traditional approaches often rely on the use of highly toxic phosgene (B1210022) or its safer, solid equivalent, triphosgene. nih.gov In this method, an amine reacts with phosgene to form an isocyanate intermediate, which is then treated with a second, different amine to yield the unsymmetrical urea. nih.gov Safer alternatives to phosgene, such as N,N'-Carbonyldiimidazole (CDI), have been widely adopted. nih.gov CDI reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then smoothly reacts with another amine. nih.gov

More recent innovations have moved towards metal-free and milder conditions. A notable development is the use of the hypervalent iodine reagent, iodo(III)benzene diacetate (PhI(OAc)₂), to mediate the coupling of amides and amines. mdpi.comresearchgate.net This method avoids the need for metal catalysts and harsh conditions, proceeding efficiently at ambient temperatures. mdpi.comresearchgate.net It demonstrates broad substrate scope, accommodating various primary and secondary amines, which is crucial for creating a diverse library of derivatives from a parent structure like 3-Amino-1-butylurea. mdpi.com Another approach involves the cesium carbonate (Cs₂CO₃)-catalyzed transamination of ethylene (B1197577) carbonate with primary amines to furnish unsymmetrical ureas. researchgate.netresearchgate.net

These varied methods allow for significant structural diversification, enabling the attachment of a wide range of alkyl, aryl, and heterocyclic moieties to the this compound core.

Table 1: Comparative Overview of Synthetic Methods for Unsymmetrical Ureas

| Method | Key Reagents | Typical Conditions | Advantages | Limitations/Disadvantages |

| Phosgene-Based | Phosgene (COCl₂), Triphosgene, Amines | Base, inert solvent | Well-established, versatile | Use of highly toxic phosgene gas nih.gov |

| CDI Coupling | N,N'-Carbonyldiimidazole (CDI), Amines | Room temperature, various solvents | Safer than phosgene, crystalline solid reagent nih.gov | Not always suitable for poorly nucleophilic amines nih.gov |

| Hypervalent Iodine | PhI(OAc)₂, Amide, Amine | Mild, often room temperature | Metal-free, broad substrate tolerance, good for late-stage functionalization mdpi.comresearchgate.net | Requires an amide starting material, not a direct amine-amine coupling |

| Carbonate Transamination | Ethylene Carbonate, Amines, Cs₂CO₃ | 90-100 °C | Inexpensive reagents, environmentally safer process researchgate.netresearchgate.net | Requires elevated temperatures, potential for side products researchgate.net |

| Isopropenyl Carbamates | Isopropenyl Carbamate (B1207046), Amine | Varies, often clean reaction | Irreversible reaction, high yield and purity acs.org | Requires prior synthesis of the isopropenyl carbamate |

Introduction of Diverse Chemical Functionalities (e.g., sulfonyl, aryl, halo-functionalization)

Beyond simple alkyl or aryl groups, the introduction of specific chemical functionalities can dramatically alter the physicochemical properties of the parent molecule. This is critical for tailoring molecules for specific applications, such as modulating solubility or electronic character.

Sulfonyl Functionalization: A sulfonyl group can be introduced to create sulfonamides, a key functional group in many pharmaceuticals. For instance, derivatives like N-[(3-Aminophenyl)sulfonyl]-N'-butylurea have been synthesized, combining a urea and a sulfonamide moiety in one molecule. lookchem.com This structure highlights the capacity to merge distinct pharmacophores, with the sulfonyl group often acting as a hydrogen bond acceptor and influencing the molecule's pKa.

Aryl Functionalization: The introduction of aryl groups (arylation) can be achieved through various synthetic routes, including the methods described for unsymmetrical ureas where one of the amines is an aniline (B41778) derivative. nih.gov Further complexity can be introduced by using substituted aryl groups. For example, the synthesis of benzamides from amine precursors is a common transformation. nih.gov Incorporating trifluoromethyl-substituted benzamides has been shown to improve reaction yields and is a valuable strategy in medicinal chemistry. mdpi.com

Halo-functionalization: The incorporation of halogens (F, Cl, Br, I) is a powerful strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. While direct halogenation of the this compound structure is less commonly documented, general methods for halo-functionalization of complex molecules can be applied. This includes metal-catalyzed reactions to install aryl halides or the use of reagents like N-chlorosuccinimide. nih.govrsc.org Chiral phosphoric acid-catalyzed asymmetric trifunctionalization reactions using α-halo Rh-carbenes represent an advanced method for creating complex chiral molecules that include a halogen atom. nih.gov

Table 2: Examples of Functionalization Strategies for Urea Scaffolds

| Functional Group | Reagent/Methodology | General Outcome/Application | Example Reference |

| Sulfonyl | Coupling with a sulfonyl chloride | Forms a sulfonamide-urea hybrid structure. lookchem.com | N-[(3-Aminophenyl)sulfonyl]-N'-butylurea lookchem.com |

| Aryl (substituted) | Coupling with substituted anilines or acyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride) | Introduces diverse electronic and steric properties; can improve metabolic stability or potency. mdpi.comnih.gov | N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide nih.gov |

| Halo | Metal-catalyzed cross-coupling; reaction with N-halosuccinimides | Modulates lipophilicity, pKa, and metabolic pathways; can introduce a site for further reaction. nih.govrsc.org | 3,5-dihalo-2(1H)-pyrazinones as precursors rsc.org |

Exploration of this compound as an Isostere for Bioactive Molecules

Bioisosterism is a fundamental strategy in drug design where a functional group or fragment of a lead compound is replaced with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. nih.govnih.gov The urea functional group, as found in this compound, is recognized as a key nonclassical bioisostere, particularly for the amide bond. nih.gov

Amide bonds are ubiquitous in biologically active molecules but are often susceptible to enzymatic hydrolysis, which can limit a drug's oral bioavailability and half-life. drughunter.com The urea moiety can mimic the key hydrogen bonding features of an amide—acting as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen)—while often conferring greater metabolic stability. nih.gov

The replacement of an amide with a urea can lead to peptidomimetics with improved biological properties. nih.gov This strategy has been successfully employed in the development of various therapeutic agents. For example, heterocyclic rings like triazoles and oxadiazoles (B1248032) are also used as amide isosteres, but the urea group offers a more direct, acyclic mimicry of the amide's structural and hydrogen-bonding pattern. nih.govdrughunter.com The exploration of this compound and its derivatives in this context involves synthesizing analogues of known bioactive amides where the urea core replaces a critical amide linkage to assess improvements in stability and activity.

Table 3: The Urea Moiety as a Bioisosteric Replacement

| Original Functional Group | Bioisostere | Rationale for Replacement | Key Physicochemical Similarities |

| Amide (-CO-NH-) | Urea (-NH-CO-NH-) | Enhance metabolic stability against proteases/amidases; modify solubility and hydrogen bonding capacity. nih.govdrughunter.com | Both are hydrogen bond donors and acceptors; similar planar geometry around the carbonyl group. nih.gov |

| Carboxylic Acid (-COOH) | Tetrazole | Improve oral absorption; increase metabolic stability. | Similar acidity (pKa) and ability to engage in ionic interactions. |

| Morpholine Ring | 2-Oxa-6-azaspiro[3.3]heptane | Improve physicochemical properties like solubility and metabolic stability; explore new chemical space. mdpi.com | Both are saturated heterocycles with similar spatial arrangements of heteroatoms. |

Late-Stage Functionalization Approaches on Complex Urea-Containing Molecules

Late-stage functionalization (LSF) is a powerful synthetic strategy that involves introducing chemical modifications to a complex, often drug-like molecule, in the final steps of a synthesis. mpg.de This approach avoids the need for lengthy, de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships. mpg.dethieme.de

Molecules containing the this compound scaffold are excellent candidates for LSF. The development of robust and chemoselective reactions that can tolerate a wide variety of functional groups is essential for this purpose. acs.org The previously mentioned method using PhI(OAc)₂ for synthesizing unsymmetrical ureas is explicitly highlighted for its potential in the late-stage functionalization of complex molecules, allowing for the addition of a new amine to an existing amide-containing drug candidate under mild conditions. mdpi.comresearchgate.net

Other LSF approaches applicable to urea-containing compounds include C-H functionalization. These reactions directly convert a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, providing a highly efficient way to introduce diversity. For example, palladium-catalyzed C-H arylation can be used to modify aliphatic chains within a molecule. nsf.gov Similarly, radical-based methods can be used for the late-stage alkylation or azidation of C-H bonds in complex natural products and bioactive molecules. acs.orgorganic-chemistry.org These advanced methods allow chemists to rapidly generate a library of analogues from a single, advanced urea-containing intermediate, significantly streamlining the drug discovery and material science development process.

Future Research Directions in 3 Amino 1 Butylurea Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways

The synthesis of urea (B33335) derivatives has traditionally relied on methods involving toxic reagents like phosgene (B1210022). nih.gov Modern synthetic chemistry is moving towards safer and more efficient alternatives. For 3-Amino-1-butylurea, future research should focus on developing and optimizing novel synthetic routes that offer high yields, purity, and improved safety profiles.

Current methodologies for synthesizing ureas that could be adapted for this compound include the reaction of primary amines with potassium cyanate (B1221674) in an acidic aqueous solution, which has been successfully used for compounds like N-butylurea. benthamdirect.com Another promising avenue is the use of phosgene substitutes or catalyst-free approaches. nih.gov For instance, the reaction of amines with catechol carbonate has emerged as a solvent- and catalyst-free method for producing symmetrical ureas, yielding only catechol as a co-product. unibo.it Investigating the applicability of this method to the synthesis of this compound, potentially through a protected amine intermediate, could lead to a highly efficient and green pathway.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Pathway | Reagents | Potential Advantages | Research Focus for this compound |

| Classical Isocyanate Route | Butylamine derivative, Isocyanate | Well-established, versatile | Development of safer isocyanate precursors; Optimization for the specific bifunctional nature of 3-amino-1-butylamine. |

| Cyanate Route | 1,3-Diaminobutane, Potassium Cyanate | Aqueous conditions, ambient temperature | Optimization of reaction conditions (pH, temperature) to control selectivity and maximize yield. benthamdirect.com |

| Carbonylative Approaches | 1,3-Diaminobutane, CO or CO₂ source | Use of less hazardous carbonyl sources | Exploration of catalysts for direct carbonylation with CO₂; Investigating reactions with ethylene (B1197577) carbonate or diethyl carbonate. nih.govunibo.it |

| t-Butylurea Precursor Method | N-t-butyl-N'-(aminoalkyl)urea, Amine | High volatility of t-butylamine byproduct simplifies purification | Synthesis of a suitable t-butylurea precursor and studying its reaction with ammonia (B1221849) or a protected amine to yield this compound. scispace.com |

Deeper Mechanistic Understanding of Complex Reactions Involving Aminoalkylureas

Aminoalkylureas are known to participate in complex reactions, often leading to the formation of heterocyclic structures. For example, the reaction of urea with aldehydes and ammonia can produce keto-hexahydro-s-triazines through an intermediate sym-di-(amino-alkyl) urea. ias.ac.inias.ac.in A thorough mechanistic understanding of such reactions involving this compound is crucial for controlling product formation and designing novel transformations.

Future studies should investigate:

α-Ureidoalkylation Reactions: The reactivity of the urea moiety in this compound in α-ureidoalkylation reactions needs to be explored. researchgate.net Quantum chemical calculations and 1H NMR spectroscopy could be employed to elucidate the reaction mechanism and identify key intermediates, as has been done for N-(carboxyalkyl)ureas. researchgate.netcolab.ws

Cyclization Reactions: The presence of both an amino group and a urea functionality within the same molecule opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic systems. The reaction conditions (e.g., solvent, catalyst, temperature) that favor cyclization over intermolecular polymerization should be systematically studied. ias.ac.in

Reaction Kinetics: Kinetic studies, such as those employing Hammett data analysis, can provide insights into the nature of the transition states in reactions involving the aminoalkylurea backbone, for instance, in asymmetric alkylation reactions. nih.gov

Understanding these mechanisms will enable chemists to predict and control the outcomes of complex reactions, paving the way for the synthesis of new and complex molecules derived from this compound.

Rational Design and Synthesis of Derivatives for Targeted Applications

The urea functional group is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets. benthamdirect.com Derivatives of this compound could be rationally designed for a variety of applications.

Medicinal Chemistry: Urea derivatives have been developed as potent enzyme inhibitors, such as inhibitors of the hepatitis C virus NS3/4A serine protease. nih.gov By modifying the structure of this compound, new therapeutic agents could be developed. For example, attaching different substituents to the terminal amino group could modulate the compound's pharmacokinetic properties and target affinity. The synthesis of (thio)urea derivatives from an amino-functionalized precursor has been shown to yield compounds with significant antiparasitic activity. uea.ac.uk

Materials Science: Disubstituted ureas have been employed as additives to improve the efficiency and stability of perovskite solar cells. researchgate.netacs.org The urea's carbonyl group can coordinate with undercoordinated Pb²⁺ ions, passivating defects in the perovskite film. acs.org Derivatives of this compound could be designed with specific alkyl or aryl groups to enhance these interactions and improve material properties.

A table of potential derivatives and their targeted applications is outlined below:

| Derivative Class | Structural Modification | Potential Application | Rationale/Research Goal |

| N-Acyl Derivatives | Acylation of the terminal amino group | Enzyme Inhibitors | Introduce specific functionalities to interact with enzyme active sites. nih.gov |

| Thiourea (B124793) Analogs | Replacement of the urea oxygen with sulfur | Antiparasitic Agents | Thioureas are privileged structures in antiparasitic drug design. uea.ac.uk |

| Polymeric Derivatives | Polymerization involving the amino and/or urea groups | Advanced Materials | Creation of novel polyureas or other polymers with unique thermal or mechanical properties. unibo.it |

| Heterocyclic Derivatives | Intramolecular cyclization | Novel Scaffolds for Drug Discovery | Access to unique three-dimensional chemical space for screening against biological targets. upce.cz |

The rational design of these derivatives, guided by structure-activity relationship (SAR) studies, will be key to unlocking their potential in various fields. uea.ac.uk

Integration of Advanced Computational and Experimental Methodologies for Predictive Chemistry

The integration of computational chemistry with experimental work can significantly accelerate the research and development process for new molecules. schrodinger.commdpi.com For this compound and its derivatives, a combined approach can provide deep insights and predictive power.

Quantum Chemistry:

Mechanism Elucidation: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.netucr.edu This is particularly valuable for understanding the complex cyclization and rearrangement reactions of aminoalkylureas.

Property Prediction: DFT calculations can predict molecular properties such as HOMO-LUMO energy gaps, which are relevant for applications in electronics and photovoltaics. acs.orgscielo.org.mx

Molecular Dynamics and Docking:

Structure-Based Drug Design: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound derivatives. mdpi.comontosight.ai This allows for the virtual screening of large libraries of compounds before committing to their synthesis. schrodinger.com

Conformational Analysis: Molecular dynamics simulations can explore the conformational landscape of flexible molecules like this compound, which is crucial for understanding its interactions with other molecules and materials. ucr.edu

This synergistic approach, where computational predictions guide experimental efforts and experimental results validate and refine computational models, will be essential for the efficient discovery of new applications for this compound derivatives. ucr.edu

Development of Green and Sustainable Processes for Aminoalkylurea Production and Application

Adherence to the principles of green chemistry is paramount in modern chemical research and manufacturing. nih.gov Future research on this compound must prioritize the development of environmentally benign processes for its synthesis and use.

Key areas for green chemistry research include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Catalyst-free reactions, such as the one using catechol carbonate, are highly atom-economical. unibo.it

Safer Solvents and Reagents: Replacing hazardous reagents like phosgene and volatile organic solvents with safer alternatives is a critical goal. nih.gov Water is an ideal green solvent, and its use in the synthesis of ureas from potassium cyanate is a step in the right direction. benthamdirect.com The use of CO₂ as a C1 feedstock is another highly desirable green alternative. unibo.it

Energy Efficiency: Developing syntheses that can be performed at ambient temperature and pressure reduces the energy consumption and environmental footprint of the process. nih.gov Microwave-assisted and ultrasound-assisted synthesis are techniques worth exploring to improve energy efficiency. nih.gov

Biocatalysis: Investigating the potential of enzymes to catalyze the synthesis of this compound or its derivatives could offer a highly selective and sustainable manufacturing route. acsgcipr.org

By embedding green chemistry principles into the research and development of this compound, its future production and application can be made both economically viable and environmentally responsible. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。